N-(4-acetamidophenyl)-2-ethoxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-acetamidophenyl)-2-ethoxyacetamide: is an organic compound that belongs to the class of amides It is structurally characterized by the presence of an acetamido group attached to a phenyl ring, which is further connected to an ethoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-acetamidophenyl)-2-ethoxyacetamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-acetamidophenol and ethyl bromoacetate.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like acetone or dimethylformamide.
Procedure: 4-acetamidophenol is reacted with ethyl bromoacetate under reflux conditions to form the intermediate ethyl 2-(4-acetamidophenoxy)acetate. This intermediate is then hydrolyzed and subsequently amidated to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.
Optimization: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.
Purification: Employing techniques like crystallization, filtration, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions: N-(4-acetamidophenyl)-2-ethoxyacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group, where nucleophiles like thiols or amines replace the ethoxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like thiols or amines in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Thioethers or amides, depending on the nucleophile used.
Scientific Research Applications
N-(4-acetamidophenyl)-2-ethoxyacetamide has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and analgesic agent due to its structural similarity to known drugs.
Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Pharmaceutical Research: It serves as a lead compound in the development of new therapeutic agents.
Industrial Applications: The compound is explored for its use in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(4-acetamidophenyl)-2-ethoxyacetamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound may inhibit enzymes such as cyclooxygenase, leading to reduced production of pro-inflammatory mediators.
Receptor Binding: It may bind to receptors involved in pain and inflammation pathways, modulating their activity.
Metabolic Pathways: The compound undergoes metabolic transformations in the body, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
4-acetamidophenol (Paracetamol): Known for its analgesic and antipyretic properties.
N-(4-acetamidophenyl)-indomethacin amide: A potent and selective inhibitor of cyclooxygenase-2.
Uniqueness: N-(4-acetamidophenyl)-2-ethoxyacetamide is unique due to its specific structural features, which confer distinct pharmacological properties. Unlike 4-acetamidophenol, it possesses an ethoxyacetamide moiety that may enhance its bioavailability and efficacy. Compared to N-(4-acetamidophenyl)-indomethacin amide, it has a different mechanism of action and therapeutic potential.
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-ethoxyacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-3-17-8-12(16)14-11-6-4-10(5-7-11)13-9(2)15/h4-7H,3,8H2,1-2H3,(H,13,15)(H,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBYYRSFPNXOSEO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NC1=CC=C(C=C1)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.